Chlorin E4

Overview

Description

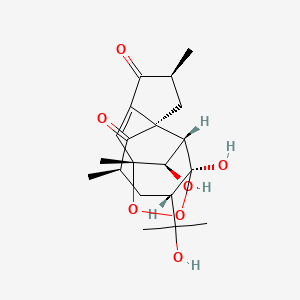

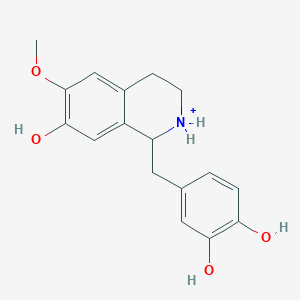

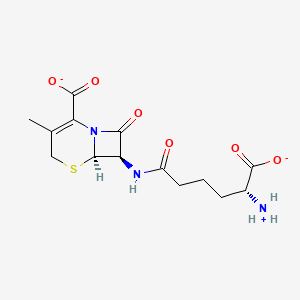

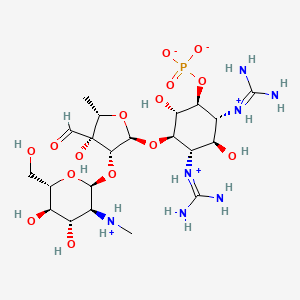

Chlorin E4 is an organic compound belonging to the family of chlorins, which are macrocyclic compounds structurally similar to porphyrins. Chlorins are characterized by their ability to absorb light and are commonly used in photodynamic therapy for cancer and other diseases . This compound, in particular, is a degradation product of chlorin E6 and accumulates during the basic hydrolysis of the exocyclic ring .

Mechanism of Action

Target of Action

Chlorin E4, an organic compound belonging to the family of chlorins, is structurally similar to porphyrins . It primarily targets mammalian phase 2 proteins . These proteins play a crucial role in protecting cells against oxidants and electrophiles .

Mode of Action

This compound interacts with its targets by inducing mammalian phase 2 proteins that protect cells against oxidants and electrophiles . This induction depends on the ability of this compound or its metabolites to react with thiol groups . This property is shared with all other classes of phase 2 inducers .

Biochemical Pathways

This compound affects the tricarboxylic acid cycle and the phosphatidylcholine metabolism . It induces significant alterations in these metabolic pathways, which are concentration-dependent .

Pharmacokinetics

Studies have shown that this compound exhibits membrane localization in cells, as evidenced by its concentration-dependent chemical shift perturbation of the cellular phospholipid choline resonance .

Result of Action

The primary result of this compound’s action is the induction of mammalian phase 2 proteins, which protect cells against harmful oxidants and electrophiles . This results in enhanced cellular protection and potentially contributes to the prevention of diseases like cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of carrier systems like polyvinylpyrrolidone (PVP) or the micelle-forming polyethylene glycol (PEG)-polypropylene glycol triblock copolymer Kolliphor P188 (KP) can affect the intracellular fate of this compound . These carriers can modulate the concentration-dependent metabolic response upon exposure to this compound .

Biochemical Analysis

Biochemical Properties

Chlorin E4 plays a significant role in biochemical reactions, particularly in photodynamic therapy. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to cell damage and death. This compound’s interaction with enzymes such as catalase and superoxide dismutase helps modulate the levels of ROS, thereby influencing the extent of cellular damage .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by generating ROS upon light activation, which can lead to cell death, particularly in cancer cells. This compound impacts cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway and upregulating pro-apoptotic genes. Additionally, it can disrupt cellular metabolism by damaging mitochondrial membranes and inhibiting ATP production .

Molecular Mechanism

The mechanism of action of this compound involves its ability to generate ROS upon light activation. At the molecular level, this compound binds to cellular membranes and other biomolecules, facilitating the transfer of energy to molecular oxygen. This process results in the formation of singlet oxygen and other ROS, which can cause oxidative damage to cellular components such as lipids, proteins, and DNA. This compound can also inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, reducing its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained ROS production and prolonged cellular damage, particularly in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively induce cell death in targeted tissues without causing significant toxicity. At high doses, this compound can lead to adverse effects such as tissue damage and inflammation. Threshold effects have been observed, where a minimum concentration of this compound is required to achieve therapeutic benefits, while exceeding this threshold can result in toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by generating ROS and causing oxidative stress. This compound’s interaction with enzymes such as cytochrome c oxidase and NADPH oxidase can alter cellular respiration and energy production. Additionally, this compound can affect the levels of metabolites such as ATP, NADH, and reactive nitrogen species .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as mitochondria and lysosomes, where it exerts its effects. The localization and accumulation of this compound can influence its efficacy and toxicity. For example, its accumulation in mitochondria can enhance ROS production and induce apoptosis in cancer cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This compound’s localization in mitochondria, lysosomes, and other organelles can determine its ability to generate ROS and induce cellular damage. The targeting of this compound to specific subcellular locations can enhance its therapeutic potential and minimize off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorin E4 can be synthesized through the hydrolysis of chlorin E6. The process involves the decarboxylation of the least stable 15-acetic acid chain at the C15 position from the parent chlorin E6 . The preparation method for this compound derivatives includes peptide formation with amino acids and/or 3-vinyl etherification .

Industrial Production Methods: Industrial production of this compound involves the use of chlorophyll derivatives. The process typically includes the extraction of chlorophyll from plant sources, followed by chemical modifications to produce this compound. The production process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Chlorin E4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve the use of halogens or other nucleophiles to replace specific functional groups on the this compound molecule.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can enhance the compound’s photodynamic properties .

Scientific Research Applications

Chlorin E4 has a wide range of scientific research applications, including:

Chemistry: Used as a photosensitizer in photodynamic therapy and photochemical reactions.

Biology: Studied for its role in cellular metabolism and its effects on cellular structures.

Comparison with Similar Compounds

- Chlorin E6

- Rhodin G 7 7 1-ethyl ester

- Chlorophyll derivatives

Chlorin E4’s unique properties and applications make it a valuable compound in various scientific and medical fields.

Properties

IUPAC Name |

(17S,18S)-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N4O4/c1-8-20-15(3)23-12-25-17(5)22(10-11-29(38)39)31(36-25)19(7)32-30(33(40)41)18(6)26(37-32)14-28-21(9-2)16(4)24(35-28)13-27(20)34-23/h8,12-14,17,22,34-35H,1,9-11H2,2-7H3,(H,38,39)(H,40,41)/t17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQWLZLQQVVKCI-JTSKRJEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C)CCC(=O)O)C)C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C)CCC(=O)O)C)C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.